
2-(Naphthalen-1-ylethynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-ylethynyl)benzaldehyde is an organic compound with the molecular formula C19H12O and a molecular weight of 256.3 g/mol It is characterized by the presence of a naphthalene ring attached to an ethynyl group, which is further connected to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylethynyl)benzaldehyde typically involves the coupling of naphthalene derivatives with benzaldehyde derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of a naphthyl halide with an ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent product quality and minimize production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-ylethynyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 2-(Naphthalen-1-ylethynyl)benzoic acid.
Reduction: 2-(Naphthalen-1-ylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-ylethynyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-1-ylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 2-(Naphthalen-2-ylethynyl)benzaldehyde
- 2-(Phenylethynyl)benzaldehyde
Uniqueness
2-(Naphthalen-1-ylethynyl)benzaldehyde is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzaldehyde. This unique structure imparts distinct electronic and photophysical properties, making it valuable for applications in materials science and biological research .
Propiedades
Fórmula molecular |
C19H12O |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(2-naphthalen-1-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C19H12O/c20-14-18-8-2-1-6-15(18)12-13-17-10-5-9-16-7-3-4-11-19(16)17/h1-11,14H |
Clave InChI |
DQURKBWTGXQTFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
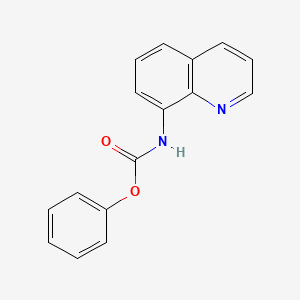


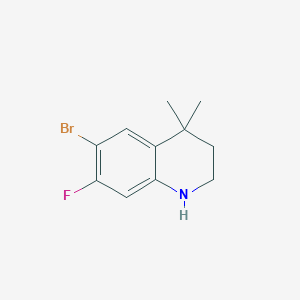

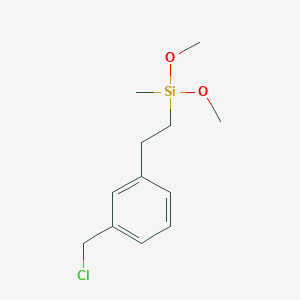



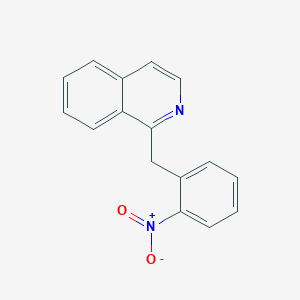
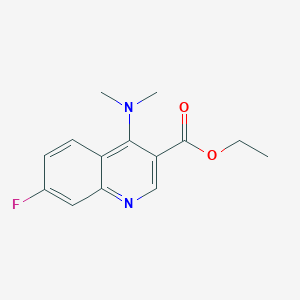
![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)

